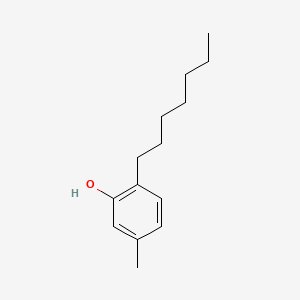

m-Cresol, 6-heptyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

m-Cresol, 6-heptyl- is a bioactive chemical.

Applications De Recherche Scientifique

Chemical Properties and Structure

m-Cresol (3-methylphenol) is characterized by a hydroxyl group (-OH) attached to a benzene ring that has a methyl group in the meta position. The addition of a heptyl group increases its hydrophobicity and alters its interaction with biological systems.

Antimicrobial Applications

One of the prominent applications of m-Cresol, 6-heptyl- is in the development of antimicrobial agents. Studies have demonstrated that m-Cresol exhibits significant antibacterial activity due to its ability to disrupt microbial cell membranes and cause protein aggregation.

- Case Study : A study published in Scientific Reports indicated that m-Cresol can be incorporated into plasma-enabled polymer films to enhance their antimicrobial properties. These films are suitable for use in demanding environments such as hospitals and food processing facilities .

| Study | Findings |

|---|---|

| Scientific Reports | m-Cresol films showed effective antimicrobial activity against various pathogens. |

Pharmaceutical Uses

m-Cresol is utilized as an antiseptic and preservative in pharmaceutical formulations. Its effectiveness as a disinfectant makes it valuable in products designed to treat infections.

- Case Study : In the formulation of throat lozenges, m-Cresol serves as an active ingredient alongside other compounds to combat fungal infections .

| Product | Active Ingredient | Application |

|---|---|---|

| Strepsils® | m-Cresol | Throat infection treatment |

Environmental Management

The compound is also significant in environmental chemistry, particularly in wastewater treatment processes. m-Cresol can be effectively removed from industrial effluents through various chemical treatment methods.

- Case Study : A review highlighted several methods for the chemical removal of m-Cresol from wastewater, including photocatalytic degradation and electrocatalytic processes . These methods are crucial for minimizing environmental impact.

| Method | Effectiveness |

|---|---|

| Photocatalytic degradation | High |

| Electrocatalytic treatment | Moderate |

Industrial Applications

In industrial settings, m-Cresol is employed as a solvent and intermediate in the synthesis of various chemicals, including thymol and synthetic pyrethroids.

- Synthesis Pathways :

| Chemical Reaction | Product |

|---|---|

| Isopropylation with 2-propanol | Thymol |

| Polycondensation with hexamine/formaldehyde | Terpolymeric resin |

Propriétés

Numéro CAS |

63989-86-6 |

|---|---|

Formule moléculaire |

C17H28O |

Poids moléculaire |

206.32 g/mol |

Nom IUPAC |

2-heptyl-5-methylphenol |

InChI |

InChI=1S/C14H22O/c1-3-4-5-6-7-8-13-10-9-12(2)11-14(13)15/h9-11,15H,3-8H2,1-2H3 |

Clé InChI |

GAIKPEXWXLEOPD-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=C(C=C(C=C1)C)O |

SMILES canonique |

CCCCCCCCCCC1=C(C=C(C=C1)C)O |

Apparence |

Solid powder |

Key on ui other cas no. |

63989-86-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

m-Cresol, 6-heptyl- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.